molecular formula C19H27N5O2 B2900015 N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034454-09-4

N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2900015
CAS No.: 2034454-09-4
M. Wt: 357.458
InChI Key: SYBSKQUIRBBNIB-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. In your compound, various functional groups are attached to this basic pyrazole structure, including a cyclopentyl group, a methoxy group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrazole ring provides a planar, conjugated system that can participate in π-stacking interactions. The cyclopentyl group adds a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions . The presence of the methoxy and cyclopentyl groups in your compound could potentially influence its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, pyrazoles are stable compounds. The presence of the methoxy group could potentially increase the compound’s solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new pyrazole derivatives, their potential biological activities, and their mechanisms of action .

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-1-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-22-11-15(18(21-22)26-3)19(25)24(13-7-4-5-8-13)12-16-14-9-6-10-17(14)23(2)20-16/h11,13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBSKQUIRBBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2=NN(C3=C2CCC3)C)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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